

# Comprehensive Reference Standard Characterization Guide: 4-**[[**(Butan-2- yl)amino]methyl}phenol

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## Compound of Interest

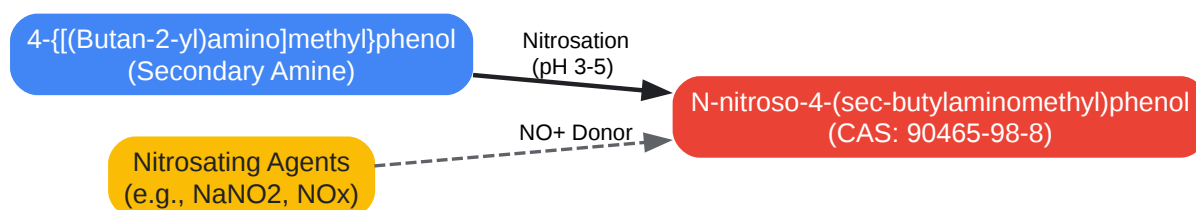
Compound Name:	4- <b>[[</b> (Butan-2-yl)amino]methyl}phenol
CAS No.:	1019604-84-2
Cat. No.:	B6353024

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## Executive Summary & Mechanistic Context

**4-**[[**(Butan-2-yl)amino]methyl}phenol** is a highly specific secondary amine characterized by a chiral sec-butyl group attached to a methylamine linker on a phenol ring. In the modern pharmaceutical landscape, secondary amines are heavily scrutinized due to their inherent susceptibility to electrophilic attack by nitrosating agents, which forms Nitrosamine Drug Substance-Related Impurities (NDSRIs).

Specifically, this compound is the direct precursor to N-nitroso-4-(sec-butylaminomethyl)phenol (CAS 90465-98-8)[1]. Following the FDA's stringent 2023 guidance on acceptable intake limits for nitrosamines[2], the analytical integrity of reference standards used in API risk assessments has become a critical compliance factor. This guide objectively compares the performance of a Certified Reference Standard (CRS) against conventional Commercial Grade (CG) materials and provides the self-validating experimental frameworks necessary for rigorous analytical characterization.



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Fig 1: Nitrosation pathway of 4-[[[(Butan-2-yl)amino]methyl]phenol to its corresponding NDSRI.

## Product Comparison: Certified Reference Standard vs. Commercial Grade

When developing analytical methods for API release or impurity profiling, the metrological traceability of the reference standard directly dictates the accuracy of the assay. Commercial grade reagents typically rely on relative chromatographic purity (HPLC Area %), a flawed metric that assumes all impurities absorb equally at the chosen UV wavelength and ignores NMR-silent inorganic salts or residual solvents.

In contrast, a high-purity Certified Reference Standard (CRS) utilizes Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination[3],[4].

### Table 1: Performance & Specification Comparison

Analytical Parameter	Certified Reference Standard (CRS)	Commercial Grade (CG)	Scientific & Regulatory Impact
Absolute Purity	> 99.0% via 1H-qNMR (SI-Traceable)	≥ 95% via HPLC Area %	qNMR prevents the overestimation of API assay values caused by UV-transparent impurities.
Isomeric Profiling	Chiral SFC (R/S ratio quantified)	Unspecified (Assumed racemic)	The sec-butyl group contains a stereocenter; tracking chiral drift is critical for pharmacokinetics.
Trace NDSRI Content	< 1 ppb (LC-MS/MS verified)	Not tested	Ensures the standard itself does not cause false positives during nitrosamine risk assessments.
Mass Balance	Karl Fischer (Water) + HS-GC (Solvents)	Loss on Drying (LOD) only	Provides a complete orthogonal validation to the qNMR absolute assay.

## Experimental Protocols: Self-Validating Systems

As an Application Scientist, I design protocols that do not just generate data, but actively prove their own validity during the run. The following methodologies represent the gold standard for characterizing 4-**[(Butan-2-yl)amino]methyl**phenol.

### Protocol A: Absolute Quantification via 1H-qNMR

Causality & Expertise: Traditional mass balance approaches propagate errors from multiple independent tests. qNMR circumvents this by comparing the integration of the analyte's protons directly against an SI-traceable Internal Calibrant (IC). Because the IC and analyte are

in the exact same solution, variations in injection volume or instrument sensitivity are mathematically cancelled out, creating a self-validating quantitative system[3].

Step-by-Step Methodology:

- Gravimetric Preparation: Accurately weigh ~10.00 mg of **4-[(Butan-2-yl)amino]methyl}phenol** and ~5.00 mg of NIST SRM 350b (Benzoic Acid, acting as the IC) into a clean glass vial using a calibrated microbalance (d = 0.001 mg).
- Solvation: Dissolve the mixture in 1.0 mL of DMSO-  
(100% deuterated) containing 0.1% TMS. Vortex for 60 seconds and transfer 600  $\mu$ L to a high-precision 5 mm NMR tube.
- Acquisition Parameters (Critical Step): Set the relaxation delay (D1) to  $> 5 \times$   
(the longitudinal relaxation time of the slowest relaxing proton in the system). This ensures  $>99.3\%$  magnetization recovery between pulses, preventing signal saturation which would skew the integration. Use a  $90^\circ$  excitation pulse.
- Integration & Calculation: Integrate the distinct benzylic protons of the analyte (  
~3.7 ppm) against the aromatic protons of the benzoic acid IC. Calculate the absolute mass fraction using the established qNMR equation, factoring in the molecular weights and number of contributing protons[4].

## Protocol B: Trace Nitrosamine Screening (LC-MS/MS)

Causality & Expertise: To guarantee the standard is free of N-nitroso-4-(sec-butylaminomethyl)phenol, we utilize LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. To correct for matrix ion suppression in the electrospray ionization (ESI) source, an isotopically labeled internal standard is spiked into the sample. The recovery of this heavy isotope inherently validates the extraction and ionization efficiency of the run.

Step-by-Step Methodology:

- Sample Preparation: Dissolve 100 mg of the CRS in 1.0 mL of LC-MS grade Methanol. Spike the solution with 10 ng/mL of

-labeled N-nitroso-4-(sec-butylaminomethyl)phenol (Internal Standard).

- Chromatography: Inject 10  $\mu\text{L}$  onto a sub-2  $\mu\text{m}$  C18 column (e.g., 1.7  $\mu\text{m}$ , 2.1 x 100 mm). Elute using a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

- Detection: Monitor the specific MRM transitions for the nitrosamine (e.g.,

209.1

specific product ions).

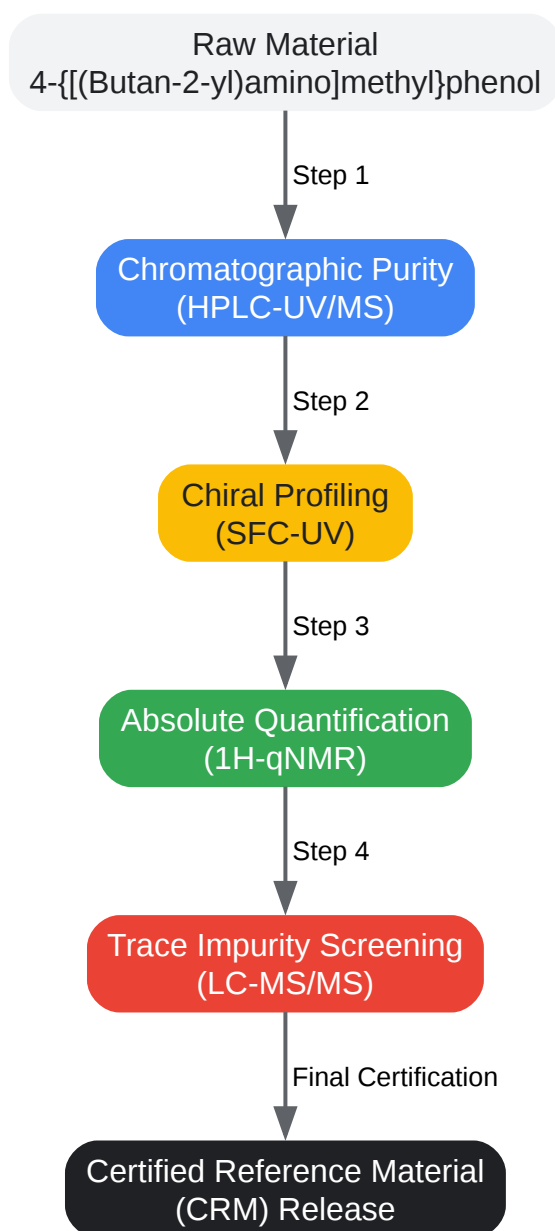
- System Suitability: Ensure the signal-to-noise (S/N) ratio of the 1 ppb limit of quantitation (LOQ) standard is

10, and the recovery of the

internal standard is between 80-120%.

## Certification Workflow Visualization

The transformation of a synthesized chemical into a Certified Reference Material (CRM) requires a strict, linear progression of orthogonal analytical techniques.



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Fig 2: Metrological certification workflow for high-purity reference standards.

## Conclusion

For secondary amines like **4-((butan-2-yl)amino)methylphenol**, the distinction between a bulk chemical reagent and a Certified Reference Standard is not merely administrative—it is deeply scientific. By employing qNMR for absolute quantification and rigorous LC-MS/MS screening for trace NDSRIs, analytical laboratories can confidently establish baseline

metrological traceability. This ensures compliance with stringent FDA nitrosamine regulations and safeguards the integrity of downstream pharmaceutical testing.

## References

- CDER Nitrosamine Impurity Acceptable Intake Limits Source: U.S. Food and Drug Administration (FDA) URL:[[Link](#)]
- Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone Source: National Center for Biotechnology Information (PMC) URL:[[Link](#)]
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- N-nitroso-4-(sec-butylaminomethyl)phenol | 90465-98-8 Chemical Properties Source: MolAid Chemical Database URL:[[Link](#)]

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## Sources

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- 2. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [[fda.gov](https://www.fda.gov)]
- 3. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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